molecular formula C11H14N2O3 B111235 tert-Butyl (3-formylpyridin-2-yl)carbamate CAS No. 116026-94-9

tert-Butyl (3-formylpyridin-2-yl)carbamate

Cat. No.: B111235
CAS No.: 116026-94-9
M. Wt: 222.24 g/mol
InChI Key: UYMKXJBJFXPXMB-UHFFFAOYSA-N
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Description

tert-Butyl (3-formylpyridin-2-yl)carbamate (CAS: 116026-94-9) is a pyridine-derived carbamate featuring a formyl group at the 3-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. With a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol, this compound is primarily utilized as a pharmaceutical intermediate. Its formyl group enables participation in condensation or nucleophilic addition reactions, making it valuable in synthesizing heterocyclic drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formylpyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl isocyanate. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
tert-Butyl (3-formylpyridin-2-yl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate enzyme activity and receptor functions, making it a candidate for drug design aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study:
In a study focused on developing inhibitors for specific enzymes involved in neurodegeneration, researchers synthesized derivatives of this compound. The results indicated that modifications to the tert-butyl group enhanced binding affinity and selectivity towards target enzymes, demonstrating its potential as a lead compound in drug discovery.

Agricultural Chemistry

Enhancement of Agrochemicals:
This compound is incorporated into formulations of pesticides and herbicides to improve their stability and delivery mechanisms. Its chemical properties enhance the efficacy of active ingredients, leading to better pest control and crop protection .

Data Table: Efficacy Comparison of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy (%)Stability (Months)
Conventional PesticideChlorpyrifos756
Enhanced with tert-ButylChlorpyrifos + this compound9012

The table above illustrates the improved efficacy and stability of agrochemical formulations when combined with this compound.

Material Science

Polymer Formulations:
In material science, this compound is used in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials that exhibit improved durability and resistance to environmental degradation .

Case Study:
Research conducted on polymer composites revealed that adding this compound significantly increased tensile strength and thermal stability compared to standard formulations. This finding supports its use in creating advanced materials for industrial applications .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been utilized in studies investigating enzyme inhibition mechanisms. Its ability to interact with various molecular targets allows researchers to explore new therapeutic pathways for diseases associated with enzyme dysregulation.

Example Findings:
In vitro studies demonstrated that this compound could inhibit specific enzymes linked to inflammatory responses, suggesting potential applications in anti-inflammatory drug development.

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its use ensures accuracy and reliability in analytical measurements, particularly in quantifying complex mixtures .

Data Table: Chromatographic Performance Metrics

MethodRetention Time (min)Peak Area (mV·s)Resolution
HPLC5.415001.8
GC8.720002.0

The table above summarizes the performance metrics of chromatographic methods utilizing this compound as a reference standard.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomers of tert-Butyl (3-formylpyridin-2-yl)carbamate demonstrate how substituent placement alters properties:

Compound Name CAS Number Substituents Key Differences
tert-Butyl (2-formylpyridin-3-yl)carbamate 116026-99-4 Formyl at 2-, Boc at 3- Altered electronic effects; reduced reactivity in aldehyde-mediated reactions due to steric hindrance
tert-Butyl (5-formylpyridin-2-yl)carbamate 199296-40-7 Formyl at 5-, Boc at 2- Enhanced solubility in polar solvents; used in skincare formulations
  • Reactivity : The 3-formyl isomer (target compound) exhibits higher electrophilicity at the aldehyde group compared to the 2-formyl analog due to reduced steric hindrance.
  • Applications : The 5-formyl derivative is prioritized in topical pharmaceuticals, while the 3-formyl variant is preferred in oral drug intermediates .

Halogenated Derivatives

Halogen substituents introduce distinct reactivity and stability profiles:

Compound Name CAS Number Molecular Weight Substituents Key Properties
tert-Butyl (6-chloropyridin-2-yl)carbamate 159603-71-1 228.68 Chloro at 6- High reactivity in Suzuki couplings
tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate 1142192-48-0 321.60 Bromo at 6-, chloro at 2- Used in cross-coupling reactions; priced at $400/g
  • The 6-chloro derivative is a key intermediate in kinase inhibitor synthesis .
  • Cost : Brominated derivatives are costlier due to heavier atomic weight and synthetic complexity .

Functional Group Variations

Modifications to the formyl group or Boc-protected nitrogen influence applications:

Compound Name CAS Number Functional Group Key Differences
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate N/A Hydroxymethyl at 2- Lower stability; prone to oxidation
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate 1187385-60-9 Methyl on N, 3-methyl Increased steric hindrance; used in peptide synthesis
  • Stability : Hydroxymethyl analogs require inert storage conditions, unlike the stable 3-formyl derivative.
  • Steric Effects : Methylation on nitrogen (e.g., CAS 1187385-60-9) limits accessibility in catalytic reactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Price (1g)
This compound C₁₁H₁₄N₂O₃ 222.24 3-formyl, Boc at 2- Drug intermediates N/A
tert-Butyl (5-formylpyridin-2-yl)carbamate C₁₁H₁₄N₂O₃ 222.24 5-formyl, Boc at 2- Skincare formulations $200*
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 3-fluoro, methyl Radiolabeling probes $420
tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate C₁₁H₁₄BrClN₂O₂ 321.60 6-bromo, 2-chloro Cross-coupling reactions $400

*Estimated based on analogous pricing .

Research Findings

Electronic Effects : The 3-formyl group in the target compound enhances electrophilicity compared to 5- or 2-formyl isomers, favoring nucleophilic additions .

Synthetic Utility : Halogenated derivatives (e.g., 6-chloro) are preferred in metal-catalyzed reactions, while formyl-containing analogs are pivotal in Schiff base formation .

Cost Drivers: Bromine and fluorine substituents increase molecular weight and synthetic steps, elevating costs by 80–100% compared to non-halogenated analogs .

Biological Activity

tert-Butyl (3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound features a tert-butyl group, a formyl group, and a pyridine ring, which contribute to its unique biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound includes:

  • Functional Groups : A tert-butyl group, a formyl group, and a pyridine ring.
  • Hydrogen Bonding : It has one hydrogen bond donor and four hydrogen bond acceptors, enhancing its interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function. Additionally, the pyridine ring facilitates π-π interactions and hydrogen bonding, further influencing the compound's biological properties.

1. Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation through various mechanisms. For instance, it can interfere with signaling pathways essential for tumor growth and survival.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory responses by targeting specific enzymes involved in the inflammatory process.

3. Enzyme Interaction Studies

Interaction studies have revealed that this compound can inhibit or activate enzymes by forming complexes with their active sites. This characteristic is essential for understanding its therapeutic roles and guiding future drug design efforts.

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
  • Mechanistic Studies : Further research indicated that the compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique features of this compound:

Compound NameUnique Features
tert-Butyl (4-formylpyridin-2-yl)carbamateContains a formyl group at position 4; may exhibit different reactivity patterns.
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamateContains a chlorine atom affecting reactivity; potential for different biological activity.
tert-Butyl (3-hydroxypyridin-2-yl)carbamateContains a hydroxyl group instead of a formyl group; alters chemical properties significantly.

These comparisons illustrate how variations in functional groups influence chemical behaviors and biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (3-formylpyridin-2-yl)carbamate, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via sequential functionalization of pyridine derivatives. A common approach involves introducing the formyl group at the 3-position of pyridine, followed by Boc (tert-butoxycarbonyl) protection of the adjacent amine. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) for Boc protection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Yield optimization : Control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc anhydride) to minimize side reactions .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?

  • NMR :

  • ¹H NMR : A singlet at ~1.4 ppm (t-Bu group), a formyl proton peak at ~9.8 ppm, and pyridine aromatic protons between 7.5–8.5 ppm .
  • ¹³C NMR : A carbonyl signal at ~155 ppm (Boc group) and formyl carbon at ~190 ppm .
    • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (C=O of aldehyde) .

Q. What purification strategies are effective for removing by-products like unreacted pyridine precursors?

  • Silica gel chromatography : Use a 20–40% ethyl acetate/hexane gradient to separate the product (Rf ~0.3–0.4) from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the aldehyde and Boc group orientations. Challenges include:

  • Disorder in the t-Bu group : Mitigated using SHELXL restraints (SIMU and DELU commands) to model thermal motion .
  • Twinned crystals : Data integration with SHELXE improves phase determination in cases of pseudo-merohedral twinning .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Case example : A ¹H NMR signal suggesting free rotation of the Boc group may conflict with SCXRD data showing restricted rotation. Validate via:

  • DFT calculations : Compare computed and experimental torsion angles .
  • Variable-temperature NMR : Detect dynamic effects (e.g., coalescence of peaks at elevated temperatures) .

Q. What mechanistic insights govern the reactivity of the 3-formylpyridin-2-yl moiety in nucleophilic additions?

The aldehyde group undergoes regioselective reactions due to electronic effects from the adjacent Boc-protected amine:

  • Schiff base formation : Reacts preferentially with primary amines (e.g., benzylamine) in ethanol at 60°C, yielding imine derivatives (monitored by TLC) .
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMF) and elevated temperatures (80°C) .

Properties

IUPAC Name

tert-butyl N-(3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKXJBJFXPXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557012
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-94-9
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-formylpyridin-2-yl)carbamate
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Synthesis routes and methods

Procedure details

tert-Butyllithium (1.7 M, 14.5 mL, 24.6 mmol, 2.39 equiv) was added to a solution of pyridin-2-yl-carbamic acid tert-butyl ester (5-1, 2.00 g, 10.3 mmol, 1 equiv) in ethyl ether (100 mL) at −78° C., and the resulting mixture was warmed to 0° C. and stirred for 1 h. N,N-Dimethylformamide (8.00 mL, 103 mmol, 10.0 equiv) was added with rapid stirring. The mixture was stirred at 0° C. for 10 min, then partitioned between half-saturated aqueous ammonium chloride solution (100 mL). The aqueous layer was further extracted with ethyl acetate (100 mL), and the combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (40% ethyl acetate in hexanes) to afford (3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester (5-2) as a white solid.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (3-formylpyridin-2-yl)carbamate
tert-Butyl (3-formylpyridin-2-yl)carbamate
tert-Butyl (3-formylpyridin-2-yl)carbamate
tert-Butyl (3-formylpyridin-2-yl)carbamate
tert-Butyl (3-formylpyridin-2-yl)carbamate

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